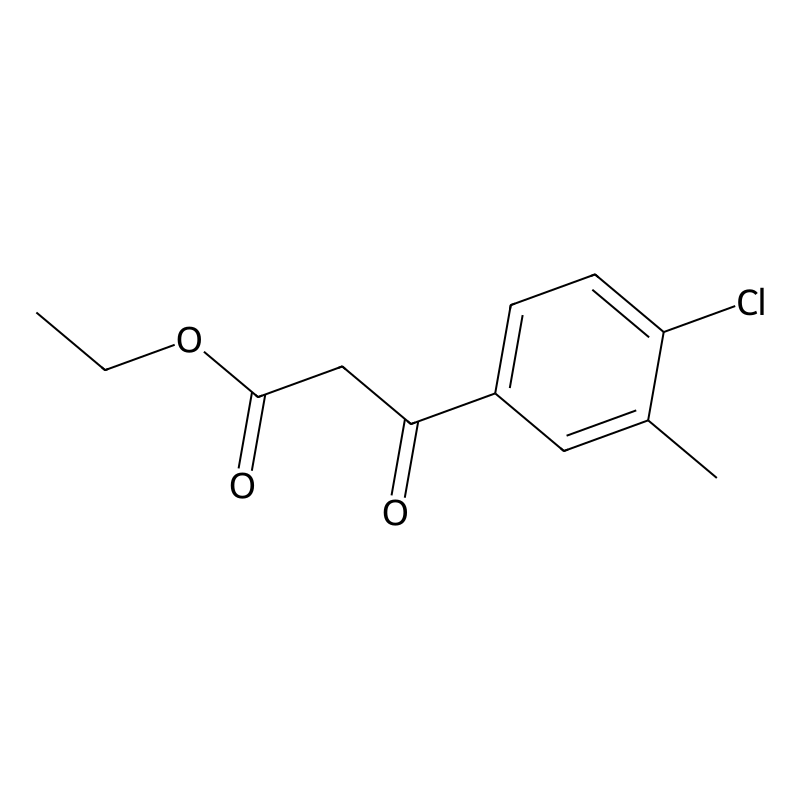

Ethyl (4-chloro-3-methylbenzoyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis

Ethyl (4-chloro-3-methylbenzoyl)acetate is an organic compound that can be synthesized through a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone or aldehyde in the presence of a strong base as a catalyst PubChem, Ethyl 4-chloro-3-methylbenzoate: .

The specific reactants and conditions used in the synthesis of Ethyl (4-chloro-3-methylbenzoyl)acetate would depend on the desired yield and purity of the final product.

Potential Applications

Ethyl (4-chloro-3-methylbenzoyl)acetate possesses a reactive carbonyl group, making it a potential precursor molecule for the synthesis of various other organic compounds. These could include:

- Heterocyclic compounds: Heterocyclic compounds are organic molecules with a ring structure containing atoms other than carbon. They are found in many natural products and pharmaceuticals [National Institutes of Health, National Center for Advancing Translational Sciences. (2020). Heterocyclic Compounds. Retrieved April 18, 2024, from ]

- Substituted benzoyl derivatives: Benzoyl derivatives are a class of organic compounds derived from benzoic acid. They have a wide range of applications in various industries [American Chemical Society. (n.d.). Benzoyl chloride. Retrieved April 18, 2024, from scifun.org]

Ethyl (4-chloro-3-methylbenzoyl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 240.68 g/mol. It is characterized by the presence of a chloro group, a methyl group, and an ester functional group, which contribute to its unique chemical properties. This compound is classified under the category of organic compounds and is often utilized in various synthetic applications due to its reactivity and structural features .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-chloro-3-methylbenzoic acid and ethanol.

- Esterification: It can react with alcohols under acidic conditions to form new esters.

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that ethyl (4-chloro-3-methylbenzoyl)acetate exhibits notable biological activity, particularly in pharmacological contexts. It serves as a precursor in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and analgesic agents. The presence of the chloro and methyl groups enhances its biological properties, making it a subject of interest in medicinal chemistry .

Several synthesis methods have been developed for ethyl (4-chloro-3-methylbenzoyl)acetate:

- Direct Esterification: This method involves reacting 4-chloro-3-methylbenzoic acid with ethanol in the presence of an acid catalyst.

- Acylation Reactions: Using acyl chlorides derived from 4-chloro-3-methylbenzoic acid with ethanol can yield ethyl (4-chloro-3-methylbenzoyl)acetate.

- Biocatalytic Methods: Recent studies have explored biocatalysis for synthesizing chiral derivatives of this compound, employing enzymes that facilitate specific transformations under mild conditions .

Ethyl (4-chloro-3-methylbenzoyl)acetate finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs due to its biological activity.

- Agriculture: The compound may be utilized in developing agrochemicals that target specific pests or diseases.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research laboratories .

Studies on ethyl (4-chloro-3-methylbenzoyl)acetate have shown its potential interactions with biological systems, particularly concerning enzyme activity and receptor binding. Investigations into its pharmacokinetics reveal that it can penetrate biological membranes effectively, suggesting good bioavailability. Additionally, it has been examined for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Several compounds share structural similarities with ethyl (4-chloro-3-methylbenzoyl)acetate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-chlorobenzoate | Lacks methyl substitution; simpler structure | |

| Ethyl 4-chloroacetoacetate | Contains acetoacetate moiety; less complex | |

| Ethyl 4-chlorobenzoylacetate | Similar but lacks methyl group on the benzene ring | |

| Ethyl 4-(trifluoromethyl)benzoate | Contains trifluoromethyl group; different reactivity |

Ethyl (4-chloro-3-methylbenzoyl)acetate stands out due to its unique combination of chloro and methyl groups attached to the benzene ring, which influences its reactivity and biological properties compared to these similar compounds .